molecular formula C16H22N2O4S B2749113 4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one CAS No. 946208-45-3

4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B2749113
CAS No.: 946208-45-3
M. Wt: 338.42
InChI Key: KOJNQFFODPLEAZ-UHFFFAOYSA-N
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Description

4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one is a complex organic compound characterized by its unique structure, which includes a benzoyl group, an isopropylsulfonyl group, and a piperazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one typically involves multi-step organic reactions. One common approach is to start with the appropriate benzoyl chloride and react it with a piperazine derivative under controlled conditions. The isopropylsulfonyl group can be introduced through sulfonation reactions using reagents like isopropylsulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(Isopropylsulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one
  • 4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperidine

Uniqueness

4-(3-(Isopropylsulfonyl)benzoyl)-3,3-dimethylpiperazin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazinone ring and isopropylsulfonyl group make it particularly interesting for medicinal chemistry applications, where it can serve as a versatile scaffold for drug development.

Properties

IUPAC Name

3,3-dimethyl-4-(3-propan-2-ylsulfonylbenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S/c1-11(2)23(21,22)13-7-5-6-12(10-13)14(19)18-9-8-17-15(20)16(18,3)4/h5-7,10-11H,8-9H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJNQFFODPLEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCNC(=O)C2(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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